Physicochemical Profiling and Synthetic Utility of 1-Ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylic acid
Physicochemical Profiling and Synthetic Utility of 1-Ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylic acid
Target Audience: Medicinal Chemists, Drug Development Professionals, and Synthetic Researchers Content Type: Technical Whitepaper & Methodological Guide
Abstract
In contemporary drug discovery, the pyrazole core is a privileged scaffold, frequently utilized to target viral proteases and disrupt protein-protein interactions[1][2]. The compound 1-Ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylic acid (CAS: 1354704-91-8) represents a highly specialized, bifunctional building block[3]. It offers orthogonal handles for structural diversification—a C5-carboxylic acid for amidation and a C4-iodine for transition-metal-catalyzed cross-coupling. Beyond its synthetic utility, the C4-iodine atom acts as a potent halogen bond donor, a non-covalent interaction increasingly exploited to enhance target affinity in rational drug design[4]. This guide details the physicochemical properties, pharmacodynamic implications, and validated synthetic protocols for this critical intermediate.
Structural Profiling and Physicochemical Data
The molecular architecture of 1-Ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylic acid is defined by a delicate balance of steric and electronic effects. The electron-withdrawing nature of the C4-iodine slightly lowers the pKa of the adjacent C5-carboxylic acid, making it a more reactive electrophile upon activation. Simultaneously, the N1-ethyl and C3-methyl groups provide tunable lipophilicity while introducing moderate steric hindrance around the core.
Table 1: Physicochemical Properties
Quantitative data summarized for pharmacokinetic (PK) and synthetic modeling[5].
| Property | Value | Structural Implication |
| CAS Number | 1354704-91-8 | Unique identifier for procurement and registry[3]. |
| Molecular Formula | C7H9IN2O2 | - |
| Molecular Weight | 280.06 g/mol | Highly efficient fragment-sized molecular weight. |
| LogP (Predicted) | ~1.4 | Optimal lipophilicity for aqueous solubility and permeability[5]. |
| Heavy Atom Count | 12 | Excellent ligand efficiency (LE) metric baseline. |
| Rotatable Bonds | 3 | Low conformational entropy, favorable for target binding. |
| H-Bond Donors / Acceptors | 1 / 3 | Compliant with Lipinski’s Rule of 5. |
Pharmacodynamic Implications: The Halogen Bonding Paradigm
Historically, halogens were incorporated into active pharmaceutical ingredients (APIs) primarily to block metabolic soft spots or modulate lipophilicity. However, the C4-iodine in this pyrazole core serves a more direct pharmacodynamic role: Halogen Bonding [4].
Because iodine is highly polarizable, the anisotropic distribution of its electron density creates a localized region of positive electrostatic potential—known as a σ -hole—on the outermost surface of the halogen atom, directly opposite the C–I covalent bond. This σ -hole can form highly directional, non-covalent interactions with Lewis bases (e.g., oxygen, nitrogen, or sulfur atoms in the protein backbone)[4].
Figure 1: Mechanism of halogen bonding driven by the C4-iodine's σ-hole interacting with target Lewis bases.
When designing inhibitors using this core, orienting the C4-iodine toward a hydrogen-bond acceptor in the binding pocket can yield a 10- to 100-fold increase in binding affinity without significantly inflating the molecule's desolvation penalty.
Synthetic Methodologies: A Bifunctional Hub
The true value of 1-Ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylic acid lies in its orthogonality. The C5-carboxylic acid and the C4-iodine can be functionalized independently, allowing for divergent synthesis of complex libraries[6].
Figure 2: Divergent synthetic workflow for dual functionalization of the pyrazole core.
Protocol: Sterically Hindered Amide Coupling (C5)
Causality & Rationale: The C5-carboxylic acid is flanked by the N1-ethyl and C4-iodo groups. Standard coupling reagents like EDC/HOBt often result in sluggish kinetics and low yields due to this steric shielding. We utilize HATU, which forms a highly reactive 7-azabenzotriazole active ester, overcoming the steric barrier[6]. DIPEA is selected as the base because its bulkiness prevents it from acting as a competing nucleophile.
Step-by-Step Methodology:
-
Activation: Dissolve 1-Ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere.
-
Reagent Addition: Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15 minutes to ensure complete formation of the active ester.
-
Amine Introduction: Add the desired primary or secondary amine (1.1 eq) dropwise.
-
Reaction Monitoring: Stir at room temperature for 2–4 hours. Self-Validation: Monitor via LC-MS; the reaction is complete when the starting material mass (m/z ~281 [M+H]+) is entirely consumed.
-
Workup: Quench with saturated aqueous NaHCO3. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.
-
Purification: Dry over anhydrous Na2SO4, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient).
Protocol: Suzuki-Miyaura Cross-Coupling (C4)
Causality & Rationale: The C4-iodine is highly susceptible to oxidative addition by Palladium(0). However, if the C5-carboxylic acid is unprotected, it will deprotonate and consume one equivalent of the inorganic base, potentially stalling the transmetalation step. Therefore, an excess of base (3.0 eq) is mandatory. Pd(dppf)Cl2 is chosen as the pre-catalyst because its large bite angle effectively handles sterically encumbered aryl halides.
Step-by-Step Methodology:
-
Preparation: In a microwave-safe vial, combine the pyrazole core (1.0 eq), the desired aryl boronic acid (1.5 eq), and Pd(dppf)Cl2 (0.05 eq).
-
Solvent System: Add a degassed mixture of 1,4-Dioxane and Water (4:1 ratio, 0.1 M concentration). The water is critical to dissolve the inorganic base and facilitate transmetalation.
-
Base Addition: Add K2CO3 (3.0 eq). Seal the vial and purge with nitrogen for 5 minutes.
-
Heating: Heat the reaction mixture to 90°C in an oil bath (or microwave at 100°C) for 12 hours. Self-Validation: The reaction mixture will typically turn from red/brown to a dark black suspension as Pd(0) precipitates upon completion. Confirm via TLC (UV 254 nm); the product will show extended conjugation (a new, highly UV-active spot).
-
Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and wash the pad with EtOAc.
-
Acidification: Because the product is a carboxylic acid, acidify the aqueous layer to pH ~3 using 1M HCl before extracting with EtOAc to ensure the product is fully protonated and partitions into the organic phase.
-
Purification: Dry the organics, concentrate, and purify via reverse-phase HPLC or recrystallization.
Conclusion
1-Ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylic acid is a master key in medicinal chemistry. By understanding the causality behind its physicochemical traits—specifically the steric demands of its substituents and the σ -hole of its iodine atom—researchers can predictably design highly potent target inhibitors and execute robust, high-yielding synthetic workflows.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 1-ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylic acid | 1354704-91-8 [sigmaaldrich.com]
- 4. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylic acid - C7H9IN2O2 | CSSS00012920528 [chem-space.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
